1-(Ethoxymethyl)cyclobutane-1-carboxylic acid

Lipophilicity LogP Permeability

Researchers optimizing CNS-targeted leads often face permeability hurdles due to insufficient lipophilicity in conformationally flexible building blocks. 1-(Ethoxymethyl)cyclobutane-1-carboxylic acid (CAS 1387557-17-6) directly addresses this gap with quantifiable differentiation: • 156% Higher LogP vs. methoxy analog: Enhances passive membrane permeability and predicted blood-brain barrier access for CNS library design. • Pre-organized sp³-rich core (Fsp³ = 0.875): Provides a rigid, non-planar scaffold resistant to oxidative metabolism, ideal for replacing labile acyclic moieties in lead optimization. Supplied with verified purity for immediate progression of SAR studies and hit-to-lead campaigns.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Cat. No. B12275068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethoxymethyl)cyclobutane-1-carboxylic acid
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCOCC1(CCC1)C(=O)O
InChIInChI=1S/C8H14O3/c1-2-11-6-8(7(9)10)4-3-5-8/h2-6H2,1H3,(H,9,10)
InChIKeyJMBKVZZRFSGOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Ethoxymethyl)cyclobutane-1-carboxylic acid: Overview


1-(Ethoxymethyl)cyclobutane-1-carboxylic acid (CAS 1387557-17-6) is a conformationally constrained cyclobutane building block featuring a carboxylic acid core functionalized with a distinct ethoxymethyl ether side chain . As a member of the substituted cyclobutanecarboxylic acid class, this compound provides a pre-organized scaffold with a moderately high fraction of sp³-hybridized carbons (Fsp³ = 0.875) . Its unique substitution pattern results in a higher molecular weight (158.2 g/mol) and a distinct lipophilic profile (calculated LogP ~1.28) compared to its close analogs . The compound is commercially available for research and development purposes, with typical purities ranging from 95% to 98% .

Why Ethoxymethyl Cannot Be Substituted with Methoxy or Hydroxy Analogs


The substitution pattern of the ether side chain—specifically the replacement of a methoxy (─OCH₃) or hydroxymethyl (─CH₂OH) group with an ethoxymethyl (─CH₂OCH₂CH₃) group—introduces a quantifiable shift in key physicochemical properties that dictate molecular behavior in both synthetic and biological contexts . A direct comparison reveals a significant, stepwise increase in lipophilicity (LogP) and molecular weight, which influences critical parameters such as membrane permeability, metabolic stability, and non-specific protein binding [1]. These differences are not marginal; they can fundamentally alter a compound's performance in structure-activity relationship (SAR) studies, crystallography, and formulation, making direct substitution of this specific ethoxymethyl analog with its methoxy or hydroxy counterparts scientifically invalid .

Quantitative Comparator-Based Evidence for Scientific Selection


Lipophilicity Differentiation vs. Methoxy and Hydroxy Analogs

The target compound exhibits a calculated LogP of 1.28, representing a 156% increase in lipophilicity relative to its methoxy analog (XLogP3-AA = 0.5) and a 363% increase relative to its hydroxy analog (LogP = 0.276) . This quantitative difference is directly attributable to the extension of the ether alkyl chain from methyl to ethyl [1].

Lipophilicity LogP Permeability Medicinal Chemistry

Acidity Modulation: pKa Comparison

The target compound has a predicted pKa of 4.50 ± 0.20, which is 0.29 log units lower (more acidic) than the unsubstituted cyclobutanecarboxylic acid (pKa = 4.785 at 25°C) . This shift is attributed to the electron-withdrawing inductive effect of the ethoxymethyl group .

pKa Ionization Solubility Reactivity

Molecular Weight and Ligand Efficiency Impact

The target compound (MW = 158.2 g/mol) is 9.7% heavier than the methoxy analog (144.2 g/mol) and 21.6% heavier than the hydroxy analog (130.1 g/mol) . This corresponds to an additional methylene (─CH₂─) group, which also increases the rotatable bond count from 3 to 4 compared to the methoxy analog [1].

Ligand Efficiency Molecular Weight Drug-likeness SAR

Cyclobutane Scaffold for Metabolic Stability

Functionalized cyclobutanes, such as 1-(Ethoxymethyl)cyclobutane-1-carboxylic acid, are recognized as metabolically stable core structures [1]. In a class-level inference, the cyclobutane scaffold confers resistance to oxidative metabolism compared to acyclic alkyl chains or more flexible rings, making it a preferred bioisostere in drug discovery [2]. While direct metabolic stability data for the target compound is not available, its use as a central scaffold in the development of αvβ3 integrin antagonists with good metabolic stability (t1/2 > 80 minutes) provides strong support for this class-wide advantage [3].

Metabolic Stability Cyclobutane Scaffold Bioisostere

Optimal Research Applications Based on Quantified Differentiation


CNS-Penetrant Drug Candidate Design

The 156% higher LogP relative to the methoxy analog positions this compound as an ideal building block for constructing CNS-targeted small molecule libraries. Medicinal chemists should prioritize this ethoxymethyl derivative when enhanced passive permeability and potential blood-brain barrier access are required, as predicted by its superior lipophilic profile.

Physicochemical Property Optimization in Lead Series

The unique combination of a 0.29-unit lower pKa and increased molecular weight compared to the hydroxy analog provides a valuable tool for fine-tuning the solubility and ionization profile of a lead series. This allows for systematic exploration of the pKa-permeability-solubility relationship in a rational drug design workflow.

Metabolically Stable Bioisostere Synthesis

Leveraging the cyclobutane core's known resistance to oxidative metabolism [1], this compound serves as a rigid, non-planar scaffold for the development of conformationally restricted analogs. It is particularly well-suited for replacing labile acyclic or more flexible heterocyclic moieties in advanced hit-to-lead and lead optimization programs.

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